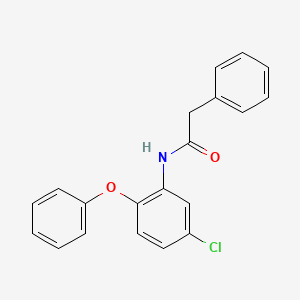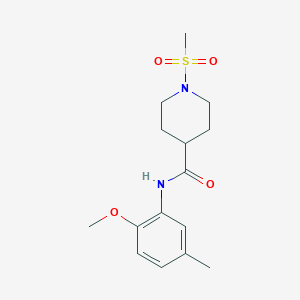
N-(4-ethylphenyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide, also known as ETAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds, which are known for their diverse range of biological activities. ETAA has been shown to exhibit a number of interesting properties, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are known to play a key role in the development of many inflammatory diseases. In addition, this compound has been shown to have analgesic and anticonvulsant effects, making it a potential candidate for the treatment of chronic pain and epilepsy.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide is not yet fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This compound may also act on other targets in the inflammatory pathway, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), to further reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and anticonvulsant properties, this compound has also been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-ethylphenyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide in lab experiments is its high purity and quality. This compound can be synthesized using a number of methods, all of which result in a highly pure compound. In addition, this compound has been shown to have a low toxicity profile, making it a safe and reliable compound for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in some research studies.
Direcciones Futuras
There are a number of future directions for research involving N-(4-ethylphenyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide. One area of research involves the development of more efficient synthesis methods for this compound, which may help to reduce the cost of the compound and make it more accessible for use in research. Another area of research involves the exploration of the potential therapeutic applications of this compound in the treatment of various inflammatory and oxidative stress-related diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
Métodos De Síntesis
N-(4-ethylphenyl)-2-(5-methyl-1H-tetrazol-1-yl)acetamide can be synthesized using a number of methods, including the reaction of 4-ethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which can then be reacted with sodium azide to form the tetrazole ring. Alternatively, this compound can be synthesized using the reaction of 4-ethylphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide, which can then be reacted with sodium nitrite to form the tetrazole ring. Both of these methods have been used successfully to synthesize this compound, and the resulting compound has been shown to be of high purity and quality.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(5-methyltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-10-4-6-11(7-5-10)13-12(18)8-17-9(2)14-15-16-17/h4-7H,3,8H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASDTHGCUQRHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=NN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)
![2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)


![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)

![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5859952.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)


![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)

